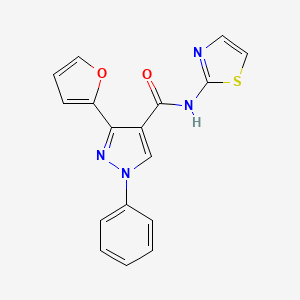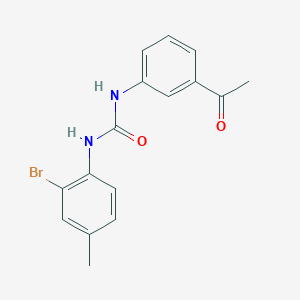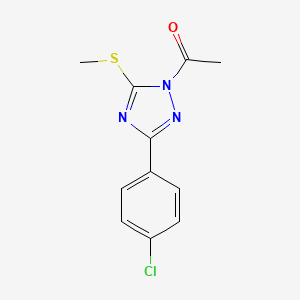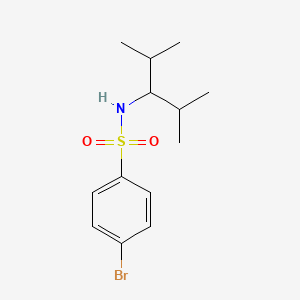
3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known for their complex synthesis and significant pharmacological activities. Pyrazole derivatives, in particular, have attracted attention due to their potential therapeutic applications and diverse chemical properties. The focus on such compounds involves understanding their synthesis pathways, molecular structure, and how these aspects contribute to their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to the target compound, often involves multi-step chemical reactions that may include condensation, cyclization, and substitution reactions. For example, the synthesis of related pyrazole compounds has been achieved through reactions involving key precursors like semicarbazide and various aldehydes, leading to compounds with significant biological activities (Kumara et al., 2018). Such processes underline the complexity and precision required in synthesizing this class of compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole core, often substituted with various functional groups that influence the compound's properties and reactivity. X-ray crystallography has been a crucial tool in determining the precise molecular geometry, showing, for example, the dihedral angles between rings and the overall conformation of similar compounds (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their participation in various organic reactions, including nucleophilic substitution and electrophilic addition, depending on the nature of the substituents and the reaction conditions. These reactions are pivotal for further functionalization and the enhancement of biological activity.
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are influenced by the molecular structure. For instance, the stability of these compounds up to certain temperatures and their solubility in various solvents are key considerations in their practical applications and formulation (Kumara et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The study of new compounds like “3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide” is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound, studying its properties, and testing its biological activity .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16(19-17-18-8-10-24-17)13-11-21(12-5-2-1-3-6-12)20-15(13)14-7-4-9-23-14/h1-11H,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXOBSWEXRSEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)

